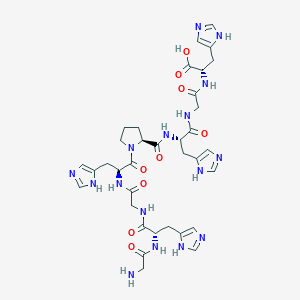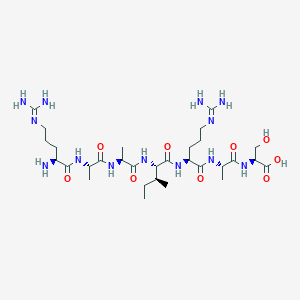
1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide is a synthetic organic compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. The presence of the imidazolium ring and the long alkyl chain in its structure contributes to its diverse applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring is synthesized by reacting an appropriate imidazole derivative with an alkyl halide under basic conditions.
Introduction of the Amino Group: The amino group is introduced by reacting the imidazolium compound with an appropriate amine under controlled conditions.
Addition of the Decyl Chain: The decyl chain is added through a nucleophilic substitution reaction using a decyl halide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazolium compound, such as oxo derivatives, reduced forms, and substituted imidazolium salts.
科学研究应用
1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique physicochemical properties.
作用机制
The mechanism of action of 1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The imidazolium ring plays a crucial role in stabilizing these interactions, leading to the compound’s biological and chemical effects.
相似化合物的比较
Similar Compounds
- 1-(2-Amino-2-oxoethyl)-3-(carbamoyloxy)pyridinium
- N-(2-Amino-2-oxoethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide stands out due to its long decyl chain, which enhances its hydrophobicity and solubility in non-polar solvents. This unique feature makes it particularly useful in applications requiring amphiphilic properties.
属性
CAS 编号 |
557792-77-5 |
|---|---|
分子式 |
C15H30BrN3O |
分子量 |
348.32 g/mol |
IUPAC 名称 |
2-(3-decyl-1,2-dihydroimidazol-1-ium-1-yl)acetamide;bromide |
InChI |
InChI=1S/C15H29N3O.BrH/c1-2-3-4-5-6-7-8-9-10-17-11-12-18(14-17)13-15(16)19;/h11-12H,2-10,13-14H2,1H3,(H2,16,19);1H |
InChI 键 |
XGBRHAZZQKGTFY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCN1C[NH+](C=C1)CC(=O)N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
![N-Benzoyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B12576560.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12576562.png)

![2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12576572.png)

![Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B12576586.png)
![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)



![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride](/img/structure/B12576626.png)
![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
